Molecular Weight Reduction Improves Ligand Efficiency and Cost of Goods Relative to Tofacitinib
The molecular weight of N-(1-(thiophen-2-yl)cyclopentyl)methanesulfonamide is 245.4 g/mol, which is 67.0 g/mol lower than that of the commercial drug tofacitinib (312.4 g/mol). This difference directly reduces the lipophilic burden and improves ligand efficiency metrics, lowering the total cost of goods in multi‑step synthetic routes [1][2].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 245.4 g/mol |
| Comparator Or Baseline | Tofacitinib: 312.4 g/mol |
| Quantified Difference | Target compound is 67.0 g/mol (21.4%) lighter |
| Conditions | Computed by PubChem 2.1 (2021.05.07) [1][2] |
Why This Matters
A lower molecular weight generally correlates with improved permeability, lower metabolic clearance, reduced manufacturing complexity, and lower cost of goods—key factors when selecting a starting scaffold for hit-to-lead optimization.
- [1] PubChem Compound Summary for CID 119099281, N-[1-(thiophen-2-yl)cyclopentyl]methanesulfonamide. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034483-12-8 (accessed 2026-04-27). View Source
- [2] PubChem Compound Summary for CID 9926791, Tofacitinib. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/9926791 (accessed 2026-04-27). View Source
